molecular formula C12H8ClNO2 B1603782 5-(2-Chlorophenyl)nicotinic acid CAS No. 893735-02-9

5-(2-Chlorophenyl)nicotinic acid

Cat. No. B1603782
M. Wt: 233.65 g/mol
InChI Key: HEDDIFGTGPJAQH-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)nicotinic acid, also known as 2-Chloronicotinic acid, is an organic compound with the chemical formula C12H8ClNO2. It is a white crystalline solid that is soluble in water and organic solvents. This compound has attracted significant research interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals.

Scientific Research Applications

Antibacterial and Antibiofilm Properties

  • Scientific Field: Medicinal Chemistry and Microbiology .
  • Application Summary: Nicotinamide derivatives, including 5-(2-Chlorophenyl)nicotinic acid, have been synthesized and studied for their antibacterial and antibiofilm properties .
  • Methods of Application: These compounds were synthesized and characterized using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS). They were then investigated computationally at the B3LYP/6–31 + G(d,p) level in water with the C-PCM solvent method .
  • Results: The antibacterial and antibiofilm activity of the synthesized compounds were tested against various bacteria. As a result, one of the derivatives, ND4, was found to be the best inhibitor candidate against Enterococcus faecalis .

Antifungal Properties

  • Scientific Field: Medicinal Chemistry and Microbiology .
  • Application Summary: Nicotinamide and its derivatives have been investigated for their antifungal properties .
  • Methods of Application: Similar to the antibacterial and antibiofilm properties, these compounds were synthesized and characterized using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS). They were then investigated computationally at the B3LYP/6–31 + G(d,p) level in water with the C-PCM solvent method .
  • Results: The antifungal properties of the synthesized compounds were tested against various fungi. The results of these tests are not specified in the source .

Anti-HIV Properties

  • Scientific Field: Medicinal Chemistry and Virology .
  • Application Summary: Nicotinamide and its derivatives have been investigated for their anti-HIV properties .
  • Methods of Application: The methods of application for this use are not specified in the source .
  • Results: The results of these tests are not specified in the source .

Antimicrobial Properties

  • Scientific Field: Medicinal Chemistry and Microbiology .
  • Application Summary: Nicotinamide and its derivatives have been investigated for their antimicrobial properties .
  • Methods of Application: The methods of application for this use are not specified in the source .
  • Results: The results of these tests are not specified in the source .

Anti-Pesticide Properties

  • Scientific Field: Medicinal Chemistry and Agriculture .
  • Application Summary: Nicotinamide and its derivatives have been investigated for their anti-pesticide properties .
  • Methods of Application: The methods of application for this use are not specified in the source .
  • Results: The results of these tests are not specified in the source .

Hair Growth-Promoting Properties

  • Scientific Field: Dermatology and Cosmetology .
  • Application Summary: Nicotinamide and its derivatives have been investigated for their hair growth-promoting properties .
  • Methods of Application: The methods of application for this use are not specified in the source .
  • Results: The results of these tests are not specified in the source .

properties

IUPAC Name

5-(2-chlorophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-11-4-2-1-3-10(11)8-5-9(12(15)16)7-14-6-8/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDDIFGTGPJAQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602385
Record name 5-(2-Chlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chlorophenyl)nicotinic acid

CAS RN

893735-02-9
Record name 5-(2-Chlorophenyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893735-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Chlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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